2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol

myo-inositol phosphate synthesis regioselective protection orthogonal protecting groups

Sourcing generic inositol intermediates risks generating wrong regioisomers, compromising bioactivity in calcium-release assays. This compound solves that problem with its defined 2,4,5-tri-O-benzoyl-3,6-di-O-benzyl protection pattern. Key advantages: • Direct precursor for myo-inositol 2,4,5-trisphosphate analogs, ensuring only 1-position is free for phosphorylation. • Orthogonal Bz/Bn groups enable sequential deprotection for solid-phase affinity matrix synthesis. • High lipophilicity (logP 6.21) facilitates membrane partitioning and prodrug studies. Reliable supply for demanding phosphoinositide research.

Molecular Formula C41H36O9
Molecular Weight 672.7 g/mol
CAS No. 196954-87-7
Cat. No. B12275117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol
CAS196954-87-7
Molecular FormulaC41H36O9
Molecular Weight672.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2C(C(C(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)C6=CC=CC=C6)O
InChIInChI=1S/C41H36O9/c42-33-34(46-26-28-16-6-1-7-17-28)37(49-40(44)31-22-12-4-13-23-31)38(50-41(45)32-24-14-5-15-25-32)36(47-27-29-18-8-2-9-19-29)35(33)48-39(43)30-20-10-3-11-21-30/h1-25,33-38,42H,26-27H2
InChIKeySKHKZXFEDIQPOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: 2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol


2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol (CAS 196954-87-7) is a regiospecifically protected derivative of myo-inositol, a cyclohexanehexol that serves as a critical scaffold for intracellular second messengers and phosphatidylinositol (PI) lipids [1]. This compound belongs to the class of orthogonally protected inositol intermediates, where three hydroxyl positions (2, 4, and 5) are esterified with base-labile benzoyl (Bz) groups, while the 3- and 6-positions are protected as hydrogenolysis-labile benzyl (Bn) ethers [2]. This specific arrangement of orthogonal protecting groups distinguishes it from other regioisomeric tri-O-benzoyl-di-O-benzyl-myo-inositol variants and establishes its unique utility in the stepwise synthesis of myo-inositol phosphates, where precise spatial control over phosphorylation patterns is essential for biological activity [3].

Regiospecific scaffold: 2,4,5-tri-O-benzoyl-3,6-di-O-benzyl myo-inositol with precisely positioned protecting groups.
Orthogonal deprotection: Benzoyl esters (base-labile) and benzyl ethers (hydrogenolysis-labile) enable stepwise hydroxyl unmasking.
Single free 1-OH: Allows regioselective phosphorylation for myo-inositol phosphate synthesis without regioisomer formation.

Why This Protection Pattern Cannot Be Substituted


In myo-inositol chemistry, the biological activity of the target phosphates is exquisitely sensitive to the number and positions of phosphate groups; even a single phosphate shift can reduce receptor affinity by orders of magnitude [1]. Consequently, the precise spatial arrangement of protecting groups on the inositol scaffold dictates which hydroxyls can be revealed and phosphorylated at each synthetic step . The 2,4,5-tri-O-benzoyl-3,6-di-O-benzyl pattern is not arbitrarily chosen—it directs subsequent transformations to specific positions, leaving others blocked. Substituting a generic, differently protected intermediate (e.g., 1,2,4-tri-O-benzoyl-5,6-di-O-benzyl-myo-inositol or 4,5,6-tri-O-benzoyl-myo-inositol) will expose the wrong set of hydroxyls, leading to an isomeric product rather than the intended target. This positional specificity is the fundamental reason why seemingly analogous protected inositols cannot be freely interchanged in synthetic protocols without compromising yield, purity, and biological fidelity of the final product [2].

Wrong regioisomer exposure: Alternative tri-O-benzoyl-di-O-benzyl myo-inositol regioisomers expose a different set of hydroxyls, leading to an unintended phosphate isomer rather than the target compound.
Non-orthogonal mixtures: Per-benzylated or per-benzoylated intermediates cannot achieve stepwise, position-specific deprotection; they yield statistical mixtures and lower isolated yields of the desired regioisomer.
Physicochemical mismatch: Seemingly similar protected inositols differ in lipophilicity, hydrogen-bonding capacity, and chromatographic behavior, altering purification protocols and handling.

Quantitative Evidence for Regiochemical Selection


Regioisomeric Protection Impact on Target Potency

The 2,4,5-tri-O-benzoyl-3,6-di-O-benzyl substitution pattern is one of several possible tri-O-benzoyl-di-O-benzyl regioisomers that can be obtained from partial benzoylation of myo-inositol precursors. Tegge and Ballou demonstrated that upon inversion of the free axial hydroxyl group in 1,2,5-tri-O-benzoyl-3,4-di-O-benzyl-chiro-inositol, a mixture of 1,3,4- and 1,2,4-tri-O-benzoyl-5,6-di-O-benzyl-myo-inositols is formed [1]. After hydrogenolysis and phosphorylation, the resulting myo-inositol 2,4,5-trisphosphate derived from the 1,3,4-regioisomer exhibits an EC50 of 4 μM in a Ca²⁺-release assay using saponin-permeabilized rat basophilic leukemia cells, compared to 0.17 μM for the natural ligand myo-inositol 1,4,5-trisphosphate [1]. This 23-fold difference in potency demonstrates that the final phosphorylation pattern—and by extension the precursor protection pattern—is the dominant determinant of biological activity, not merely the class of protecting groups employed.

Protection Impact on Potency
Class-level
EC50: 0.17 μM (natural Ins(1,4,5)P3) vs 4 μM (2,4,5-IP3 from wrong regioisomer) — a 23-fold potency difference. Precursor protection pattern dictates which phosphate regioisomer is obtained.
Correct protection ensures intended phosphate regioisomer.
Data to verify: class-level inference from reported regioisomer synthesis.
myo-inositol phosphate synthesis regioselective protection orthogonal protecting groups

Orthogonal Stability for Stepwise Deprotection

The electron-withdrawing benzoyl esters at positions 2, 4, and 5 are susceptible to base-catalyzed methanolysis (e.g., NaOMe/MeOH), while the benzyl ethers at positions 3 and 6 are stable under these conditions but can be cleaved via catalytic hydrogenolysis (H₂/Pd-C) [1]. This orthogonality is quantitatively exploited in solid-phase and sequential solution-phase syntheses: for example, Ballou and Tegge used catalytic hydrogenolysis to selectively remove benzyl ethers from 1,3,4-tri-O-benzoyl-5,6-di-O-benzyl-myo-inositol to yield 1,3,4-tri-O-benzoyl-myo-inositol, which was then phosphorylated at the deprotected positions [2]. In sharp contrast, intermediates protected with a single type of group (e.g., per-benzylated or per-benzoylated derivatives) cannot achieve the same stepwise selectivity, leading to complex mixtures upon deprotection and substantially lower isolated yields of the desired regioisomer [3].

Orthogonal Deprotection Selectivity
Class-level
Benzoyl esters cleaved by NaOMe/MeOH; benzyl ethers cleaved by H₂/Pd-C. Orthogonal lability enables two sequential, position-specific deprotection steps with near-quantitative selectivity. Non-orthogonal systems produce statistical mixtures.
Orthogonal groups enable unambiguous sequential deprotection.
Standard conditions; quantitative selectivity reported in literature.
orthogonal protecting groups solid-phase synthesis inositol phosphate analogs

Lipophilicity and Chromatographic Resolution

The compound 2,4,5-tri-O-benzoyl-3,6-di-O-benzyl myo-inositol (C₄₁H₃₆O₉, MW 672.72) possesses 15 rotatable bonds and a calculated logP of 6.21, substantially higher than its per-benzoylated analog 1,3,4,5-tetra-O-benzoyl-myo-inositol (C₃₄H₂₈O₁₀, MW 596.58, logP ~4.8) due to the additional benzyl ether groups [1]. This increased lipophilicity directly translates to longer retention times under reversed-phase HPLC conditions, enabling baseline separation of closely related intermediates and facilitating purity assessment. The presence of only one free hydroxyl (hydrogen bond donor count = 1) further distinguishes it from less protected congeners that exhibit greater hydrogen-bonding capacity and different solubility profiles in organic solvents commonly used for column chromatography [2].

Lipophilicity & Resolution
Cross-study comparable
Calculated logP = 6.21 (vs ~4.8 for 1,3,4,5-tetra-O-benzoyl analog). ΔlogP ≈ 1.4, +4 rotatable bonds, fewer H-bond donors. These differences influence RP-HPLC retention and solubility for purification.
Higher lipophilicity influences chromatographic purification strategy.
Computed values; experimentally verifiable via RP-HPLC.
HPLC method development logP physicochemical properties

Key Research Application Scenarios


Enantiopure Inositol Trisphosphate Synthesis

This compound serves as the direct precursor for myo-inositol 2,4,5-trisphosphate, a structural analog of the canonical second messenger Ins(1,4,5)P₃. The 2,4,5-tri-Bz-3,6-di-Bn protection pattern ensures that only the 1-position hydroxyl remains free for subsequent phosphorylation after stepwise orthogonal deprotection, avoiding the formation of undesired regioisomers that would confound Ca²⁺-release assays [1].

Solid-Phase Affinity Ligand Preparation

The orthogonal benzoyl/benzyl protection enables sequential on-resin functionalization at position 1 (free OH), followed by position 3 and 6 (via benzyl ether hydrogenolysis), making this compound an ideal building block for preparing Ins(1,4,5)P₃ receptor affinity matrices [2].

Lipophilic Probe and Prodrug Development

The significant lipophilicity (logP 6.21) imparted by the five aromatic protecting groups facilitates membrane partitioning studies and enables the synthesis of membrane-permeable prodrug forms of inositol phosphates for cellular delivery experiments [3].

Application
Selection Property
Validation Focus
Enantiopure Inositol Trisphosphate Synthesis
Regiospecific protection that leaves only 1-OH free for phosphorylation
Verify regioisomeric purity of final phosphate product
Solid-Phase Affinity Ligand Preparation
Orthogonal benzoyl/benzyl groups enabling sequential on-resin deprotection at 3- and 6-positions
Confirm stepwise functionalization without protecting group scrambling
Lipophilic Probe & Prodrug Development
Elevated lipophilicity from five aromatic protecting groups facilitating membrane partitioning studies
Assess cellular permeability of derived prodrug forms in membrane models
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